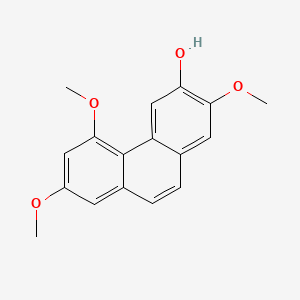
Batatasin I
Vue d'ensemble
Description
Batatasin I is a growth inhibitor identified in the dormant bulbils of Chinese yam (Dioscorea batatas), characterized as 6-hydroxy-2,4,7-trimethoxyphenanthrene. Its synthesis, molecular structure, and inhibitory activities against plant growth have been documented, alongside its physiological activities such as suppression of seed germination and seedling growth in various plants (Hashimoto & Tajima, 1978).
Synthesis Analysis
The synthesis of Batatasin I analogues has been explored to understand its structure-activity relationships. For instance, batatasin IV and V were isolated from Chinese yam, and an analogue, 3,4′-dihydroxy-5-methoxybibenzyl, was synthesized, providing insights into the chemical diversity and potential modifications of batatasin compounds (Hashimoto & Tajima, 1978).
Molecular Structure Analysis
Batatasin I's molecular structure is characterized by three methoxy groups and a hydroxyl group attached to a phenanthrene skeleton, contributing to its biological activities. Its structure-activity relationship was further elucidated through the synthesis of batatasin-derived compounds, revealing the significance of hydroxyl positions in inhibiting α-glucosidase, an enzyme relevant to antidiabetic activities (Weiping Hu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of Batatasin I, alongside its derivatives, has been studied through their interaction with human serum albumin, indicating the formation of non-electroactive complexes. These interactions, explored using voltammetric and spectroscopic methods, shed light on the compound's chemical behavior in biological systems (Jinhua Zhu et al., 2016).
Physical Properties Analysis
The physical properties of Batatasin I, such as solubility and crystal structure, are essential for its biological activities and interactions. Although direct studies on Batatasin I's physical properties were not identified, the analysis of similar compounds provides insights into the importance of molecular features like solubility and crystal form in their biological functions.
Chemical Properties Analysis
Batatasin I exhibits various chemical properties, including interaction with enzymes and modulation of cellular processes. For instance, it has been found to suppress the generation of prostaglandin D2 and leukotriene C4 in mouse bone marrow-derived mast cells, indicating its potential anti-inflammatory properties (Yue Lu et al., 2011).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Pharmacology and Endocrinology , specifically focusing on the treatment of diabetes .
Summary of the Application
Batatasin I, along with other Batatasins, are endogenous plant hormones found in yams and other related plant species. These plants are widely consumed as botanical dietary supplements in many parts of the world . Batatasin I has been studied for its inhibitory effects against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and thus impacts blood glucose levels .
Methods of Application or Experimental Procedures
The study investigated the inhibitory effects and mechanisms of Batatasin I against α-glucosidase regarding their antidiabetic activities . A class of Batatasin-derived compounds with different substitution patterns was synthesized and subjected to the assay to clarify the structure–activity relationships .
Results or Outcomes
The results revealed that Batatasin I inhibited α-glucosidase in a reversible and noncompetitive manner, with IC 50 values of 2.55 mM . It was concluded that Batatasins, especially Batatasin III and IV, are promising α-glucosidase inhibitors, which therefore could be used as functional food to alleviate postprandial hyperglycemia and as potential candidates for the development of antidiabetic agents .
Application in Anti-Inflammatory Treatments
Specific Scientific Field
This application falls under the field of Immunology and Pharmacology , specifically focusing on anti-inflammatory treatments .
Summary of the Application
Batatasin I has been studied for its potential anti-inflammatory properties. It was isolated from the tuberous roots of Dioscorea batatas, a type of yam .
Methods of Application or Experimental Procedures
The study investigated the effects of Batatasin I on the generation of prostaglandin D2 (PGD2), leukotriene C4 (LTC4), and degranulation reaction in mouse bone marrow-derived mast cells (BMMCs) .
Results or Outcomes
Batatasin I inhibited both the generation of PGD2, LTC4, and degranulation reaction in BMMCs . It inhibited cyclooxygenase-2 (COX-2) dependent PGD2 generation in a dose-dependent manner, with IC50 values of 1.78 mM . It also inhibited the production of 5-lipoxygenase (5-LOX) dependent LTC in a dose-dependent manner (IC 50, 1.56 mM) . Batatasin I also inhibited the mast cell degranulation reaction (IC50, 6.7 mM) in BMMCs . This result indicates that Batatasin I could be developed as an anti-inflammatory agent through further investigation .
Orientations Futures
Propriétés
IUPAC Name |
2,5,7-trimethoxyphenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYHMWVRKYFQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199403 | |
| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Batatasin I | |
CAS RN |
51415-00-0 | |
| Record name | Batatasin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATATASIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 - 149.6 °C | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



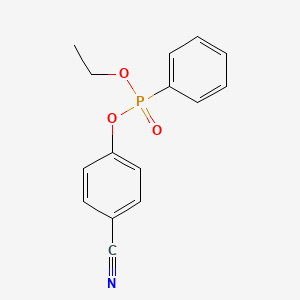
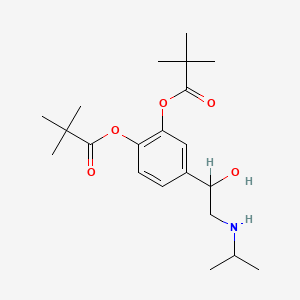

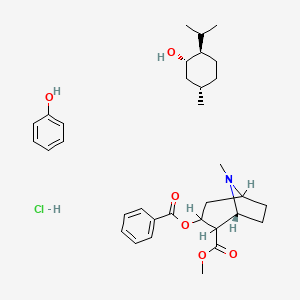
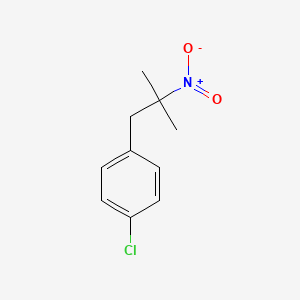
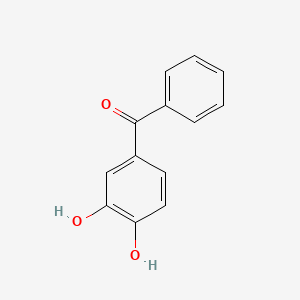

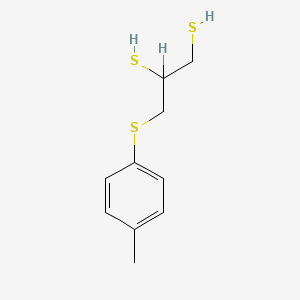
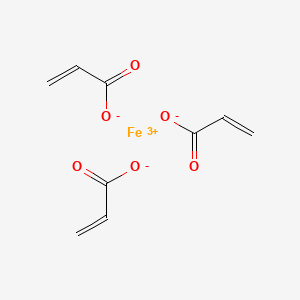
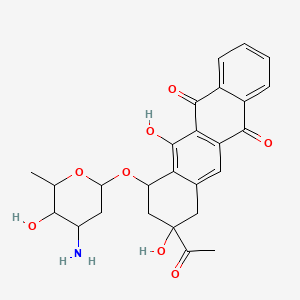
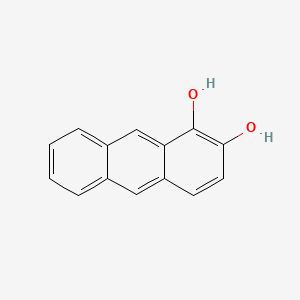
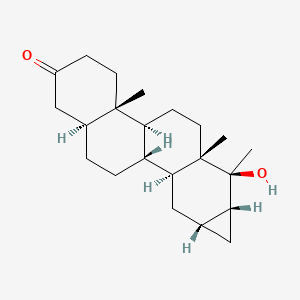
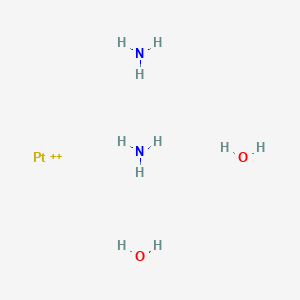
![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)